molecular formula C21H9Br6N3O3 B14290932 2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine CAS No. 114567-97-4

2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine

Cat. No.: B14290932
CAS No.: 114567-97-4
M. Wt: 830.7 g/mol
InChI Key: AFHNBAZUTVZKIY-UHFFFAOYSA-N
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Description

2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine is a complex organic compound known for its unique chemical structure and properties It consists of a triazine core substituted with three 2,4-dibromophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2,4-dibromophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance efficiency and reduce costs. Large-scale reactors and continuous flow systems are employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the phenoxy groups can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form larger, more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include substituted triazines, quinones, hydroquinones, and various coupled aromatic compounds.

Scientific Research Applications

2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential enzymatic processes. In chemical applications, its reactivity is attributed to the presence of bromine atoms and the triazine core, which facilitate various substitution and coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromophenol: A simpler compound with similar bromine substitution but lacking the triazine core.

    Tris(2,4-dibromophenyl) phosphate: Another brominated compound used as a flame retardant.

Uniqueness

2,4,6-Tris(2,4-dibromophenoxy)-1,3,5-triazine is unique due to its triazine core, which imparts distinct chemical properties and reactivity compared to other brominated phenols and phosphates. This uniqueness makes it valuable for specific applications where its structural features are advantageous.

Properties

CAS No.

114567-97-4

Molecular Formula

C21H9Br6N3O3

Molecular Weight

830.7 g/mol

IUPAC Name

2,4,6-tris(2,4-dibromophenoxy)-1,3,5-triazine

InChI

InChI=1S/C21H9Br6N3O3/c22-10-1-4-16(13(25)7-10)31-19-28-20(32-17-5-2-11(23)8-14(17)26)30-21(29-19)33-18-6-3-12(24)9-15(18)27/h1-9H

InChI Key

AFHNBAZUTVZKIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=NC(=NC(=N2)OC3=C(C=C(C=C3)Br)Br)OC4=C(C=C(C=C4)Br)Br

Origin of Product

United States

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